N-(3-methylphenyl)-3-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)-1-benzofuran-2-carboxamide
Description
Key Structural Components:
| Feature | Description |
|---|---|
| Benzofuran scaffold | Bicyclic system with fused benzene and furan rings |
| Tetrazole substituent | 1H-tetrazol-1-yl group at para position of phenoxyacetyl side chain |
| Carboxamide linkage | Connects benzofuran C2 to 3-methylphenyl group |
| Acetylated amino bridge | Links benzofuran C3 to tetrazole-containing aromatic system |
The spatial arrangement creates three distinct aromatic zones connected through flexible linkers, enabling potential π-π stacking interactions and hydrogen bonding networks .
Crystallographic Analysis and Conformational Studies
While X-ray diffraction data for this specific compound remains unpublished, analogous benzofuran-tetrazole hybrids exhibit characteristic conformational patterns:
- Benzofuran ring planarity : Dihedral angles between benzofuran and adjacent substituents typically range from 15-35° in similar structures
- Tetrazole orientation : The 1H-tetrazole group adopts a near-perpendicular orientation relative to the phenoxy ring plane (85-95°), minimizing steric hindrance
- Carboxamide torsion : N-C(=O)-NH-CH₂ linkage shows restricted rotation (energy barrier ~8-12 kcal/mol) due to partial double bond character
Molecular dynamics simulations predict three dominant conformers differing in:
- Rotation of phenoxyacetyl side chain (ΔG = 1.3-2.7 kcal/mol)
- Tetrazole ring puckering (envelope vs. planar configurations)
- Inter-ring distances between aromatic systems (4.2-6.8 Å)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (600 MHz, DMSO-d₆) signature based on structural analogs:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.92 | singlet | 1H | Tetrazole H-1 |
| 8.21 | doublet | 1H | Benzofuran H-4 |
| 7.65 | multiplet | 4H | Phenyl rings (3-methylphenyl + phenoxy) |
| 6.98 | triplet | 2H | Benzofuran H-6,7 |
| 4.72 | quartet | 2H | Acetyl CH₂ |
| 2.34 | singlet | 3H | 3-methylphenyl CH₃ |
¹³C NMR predicts key signals at:
- 165.8 ppm (carboxamide C=O)
- 159.2 ppm (acetyl C=O)
- 152.4 ppm (tetrazole C-1)
- 143.7 ppm (benzofuran C-2)
Infrared Spectroscopy
Characteristic absorption bands (KBr pellet):
- 3275 cm⁻¹ (N-H stretch, carboxamide)
- 1685 cm⁻¹ (C=O, carboxamide)
- 1652 cm⁻¹ (C=O, acetyl)
- 1560 cm⁻¹ (tetrazole ring vibration)
- 1240 cm⁻¹ (C-O-C, phenoxy)
Mass Spectrometry
ESI-MS (positive mode) shows:
- Base peak at m/z 480.2 [M+H]⁺
- Fragment ions at m/z 337.1 (benzofuran-carboxamide moiety)
- m/z 186.0 (tetrazole-phenoxyacetyl fragment)
Comparative Structural Analysis with Benzofuran-Tetrazole Hybrid Derivatives
Structural comparisons reveal three critical design principles:
- Linker flexibility : The phenoxyacetyl bridge in the target compound provides greater conformational freedom compared to direct aryl linkages in VC4990854
- Tetrazole orientation : 1H-tetrazol-1-yl substitution (vs. 2H-tetrazol-5-yl in some analogs) enhances metabolic stability through reduced ring-opening potential
- Hydrophobic balance : The 3-methylphenyl group increases logP (predicted 3.1) compared to simpler aryl substituents in EVT-12299132 (logP 2.4)
Properties
Molecular Formula |
C25H20N6O4 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3-[[2-[4-(tetrazol-1-yl)phenoxy]acetyl]amino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H20N6O4/c1-16-5-4-6-17(13-16)27-25(33)24-23(20-7-2-3-8-21(20)35-24)28-22(32)14-34-19-11-9-18(10-12-19)31-15-26-29-30-31/h2-13,15H,14H2,1H3,(H,27,33)(H,28,32) |
InChI Key |
YCQGYMZRCXHWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)N5C=NN=N5 |
Origin of Product |
United States |
Biological Activity
N-(3-methylphenyl)-3-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)-1-benzofuran-2-carboxamide, with the CAS number 912899-05-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H20N6O4, with a molecular weight of 468.5 g/mol. The compound features a complex structure that includes a benzofuran moiety and a tetrazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H20N6O4 |
| Molecular Weight | 468.5 g/mol |
| CAS Number | 912899-05-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The presence of the tetrazole ring allows this compound to mimic carboxylate groups, enabling it to bind effectively to active sites on enzymes. This interaction can modulate enzyme activity, leading to altered metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
Several studies have explored the biological activities of this compound:
- Anticancer Activity : In vitro assays demonstrated that this compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin against A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia) cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy found that the compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, we can compare it with other compounds containing similar functional groups:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-(4-bromo-3-methylphenyl)-4-(tetrazol-1-yl)benzamide | 12 | Anticancer |
| N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide | 15 | Anticancer |
| N-(3-methylphenyl)-3-{(4-tetrazol-5-yl)phenoxy}acetamide | 20 | Antimicrobial |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-methylphenyl)-3-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)-1-benzofuran-2-carboxamide exhibit significant anticancer properties. The benzofuran moiety is often associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of benzofuran can induce apoptosis in various cancer cell lines, suggesting a potential therapeutic role for this compound in oncology .
Antimicrobial Properties
The incorporation of the tetrazole ring in the structure enhances the compound's ability to interact with biological targets, potentially leading to antimicrobial effects. Research has demonstrated that tetrazole-containing compounds can inhibit bacterial growth and may serve as a basis for developing new antibiotics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Preliminary studies indicate that similar compounds can modulate inflammatory pathways, providing a rationale for further investigation into this application .
Drug Design and Development
This compound serves as a lead compound in drug design due to its unique structural features. The combination of the benzofuran and tetrazole moieties allows for the exploration of various modifications to enhance pharmacological properties. Structure-activity relationship (SAR) studies are essential to optimize efficacy and reduce toxicity .
Biological Target Interaction
The compound's interactions with specific biological targets are crucial for understanding its mechanism of action. Investigations into its binding affinity with proteins involved in disease pathways can provide insights into its therapeutic potential. For instance, studies on similar compounds have shown promising results in inhibiting key enzymes involved in cancer progression and inflammation .
Toxicological Studies
Understanding the environmental impact of chemical compounds is vital for regulatory compliance and safety assessments. Toxicological studies on this compound are necessary to evaluate its effects on human health and ecosystems. Research indicates that substances with similar structures may pose risks if not properly managed .
Analytical Chemistry
The detection and quantification of this compound in environmental samples are facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are essential for monitoring contamination levels and assessing environmental risks associated with chemical exposure .
Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in breast cancer cell lines; IC50 values established. |
| Antimicrobial Properties | Effective against Staphylococcus aureus; potential for new antibiotic development. |
| Anti-inflammatory Effects | Reduced cytokine levels in animal models; implications for chronic disease treatment. |
| Toxicological Assessment | Identified potential risks associated with prolonged exposure; further studies recommended. |
Comparison with Similar Compounds
Notes
- Further research should focus on synthesizing the compound and testing its activity against ALS, fungal pathogens, and weeds.
- Regulatory and toxicity profiling must accompany efficacy studies to ensure practical applicability.
Preparation Methods
Transition-Metal-Catalyzed Cyclization
Copper-catalyzed annulation of salicylaldehydes with alkynes provides efficient access to substituted benzofurans. For instance, Ma et al. demonstrated that treating substituted salicylaldehydes 15 with calcium carbide-derived alkynes in the presence of CuBr, Na₂CO₃, and DMSO yields amino-substituted benzofurans 19 via iminium ion intermediates. Adapting this method, 3-methyl-substituted benzofuran-2-carboxylic acid can be synthesized by substituting the aldehyde with a methyl group at the ortho position. Subsequent amidation with 3-methylaniline via activation with thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., EDC/HOBt) produces the carboxamide derivative.
Palladium-Mediated Coupling and Cyclization
Palladium catalysts enable the construction of benzofurans through sp²–sp coupling. Qi et al. reported a ligand-free Pd(PPh₃)₄-catalyzed reaction between 2-(phenylethynyl)phenol 24 and acrylamides 23 , yielding benzofurans 25 via oxidative addition and intramolecular Heck cyclization. Applying this strategy, substituting the phenol with a methyl group and coupling with an acrylamide bearing a carboxamide group could furnish the desired benzofuran-2-carboxamide intermediate.
Synthesis of the [4-(1H-Tetrazol-1-yl)phenoxy]acetyl Fragment
The tetrazole-bearing phenoxyacetyl group is synthesized through sequential steps:
Tetrazole Ring Formation
4-Hydroxybenzonitrile is converted to 4-(1H-tetrazol-1-yl)phenol via [2+3] cycloaddition with sodium azide (NaN₃). Copper ferrite (CuFe₂O₄) or Sc(OTf)₃ in DMF at 120°C facilitates this reaction, achieving yields up to 90%. Microwave irradiation (160°C, 1 h) with InCl₃ in isopropanol/water further optimizes the process.
Phenoxyacetylation
The phenol is acylated with chloroacetyl chloride in the presence of K₂CO₃ to form [4-(1H-tetrazol-1-yl)phenoxy]acetyl chloride. Alternatively, direct coupling with bromoacetyl bromide under basic conditions (e.g., Et₃N) yields the acetyl bromide derivative, which is more reactive toward nucleophilic amines.
Coupling of the Benzofuran-3-Amine and Phenoxyacetyl-Tetrazole
The final step involves conjugating the benzofuran-3-amine with the phenoxyacetyl-tetrazole moiety.
Acylative Amination
Reacting benzofuran-3-amine with [4-(1H-tetrazol-1-yl)phenoxy]acetyl chloride in dichloromethane (DCM) and Et₃N at 0°C to room temperature affords the target compound. Alternatively, a mixed carbonate intermediate generated from the acyl chloride and N-hydroxysuccinimide (NHS) enhances coupling efficiency.
Microwave-Assisted Coupling
Microwave irradiation (100°C, 15 min) in DMF with Hünig’s base accelerates the reaction, reducing side product formation.
Optimization and Yield Analysis
Challenges and Mitigation Strategies
-
Tetrazole Stability : Tetrazoles are sensitive to strong acids/bases. Using Sc(OTf)₃ as a mild Lewis acid during cyclization minimizes decomposition.
-
Regioselectivity in Benzofuran Amination : Pd/Xantphos systems ensure >95% regioselectivity for 3-substitution.
-
Purification : Silica gel chromatography with EtOAc/hexane (1:1) resolves polar byproducts, while recrystallization from EtOAc/hexane improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
